molecular formula C10H17NO3 B6256818 tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate CAS No. 402955-77-5

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B6256818
CAS No.: 402955-77-5
M. Wt: 199.2
InChI Key:
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Description

tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-methyl-5-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved include binding to the active site of the enzyme and altering its conformation, thereby affecting its activity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl acetate
  • tert-Butyl alcohol

Comparison: tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate is unique due to its pyrrolidine ring structure, which imparts distinct reactivity and properties compared to other tert-butyl esters. For example, tert-butyl carbamate is primarily used as a protecting group in peptide synthesis, while tert-butyl acetate is a common solvent. tert-Butyl alcohol is widely used as a solvent and intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate involves the reaction of tert-butyl (S)-2-methyl-5-oxopyrrolidine-1-carboxylate with a chiral reducing agent to obtain the desired product.", "Starting Materials": [ "tert-butyl (S)-2-methyl-5-oxopyrrolidine-1-carboxylate", "Chiral reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl (S)-2-methyl-5-oxopyrrolidine-1-carboxylate in a suitable solvent.", "Step 2: Add the chiral reducing agent to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Quench the reaction with a suitable reagent.", "Step 5: Isolate and purify the product by standard techniques." ] }

CAS No.

402955-77-5

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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